molecular formula C15H14N2 B146899 Di-p-tolylcarbodiimide CAS No. 726-42-1

Di-p-tolylcarbodiimide

Cat. No. B146899
CAS RN: 726-42-1
M. Wt: 222.28 g/mol
InChI Key: BOSWPVRACYJBSJ-UHFFFAOYSA-N
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Description

Di-p-tolylcarbodiimide is a chemical compound that has been studied for its reactivity with various boranes. It is known to react under mild conditions to produce a range of compounds including borylenebisamidines, borylamidines, and guanidines . These compounds are of interest due to their potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of novel compounds from di-p-tolylcarbodiimide involves its reaction with different boranes. The study described in paper shows that di-p-tolylcarbodiimide can insert into the B–X bond (where X can be Cl, Br, Ph, OMe, NEt2, or SBun) to form a variety of borylated products. The synthesis of these compounds is significant as it provides a route to create new materials with potentially useful properties.

Molecular Structure Analysis

The molecular structure of the reaction products from di-p-tolylcarbodiimide and boranes was examined to establish the relative migratory aptitudes (r.m.a.) of various groups from boron to carbon. This analysis is crucial for understanding the reactivity and the potential for creating targeted compounds with specific properties .

Chemical Reactions Analysis

Di-p-tolylcarbodiimide's reactivity with boranes is an example of its chemical versatility. The reactions are considered to be thermodynamically controlled, which suggests a high degree of predictability and potential for designing specific reactions for desired outcomes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of di-p-tolylcarbodiimide are not detailed in the provided papers, the studies do highlight the importance of the compound in synthesizing a variety of borylated products. The properties of these products, such as their stability, reactivity, and potential applications, are inferred from the nature of the chemical reactions and the resulting compounds .

Relevant Case Studies

The papers provided do not detail specific case studies involving di-p-tolylcarbodiimide. However, the research on its reactions with boranes and its use in peptide synthesis suggests that di-p-tolylcarbodiimide is a valuable reagent in organic synthesis and could be used in the development of new materials and pharmaceuticals. The toxicology study also provides insight into the safety profile of carbodiimides, which is essential for their use in various applications.

Scientific Research Applications

Vibrational Dynamics in Liquids

Di-p-tolylcarbodiimide has been studied in the context of vibrational dynamics in liquids using non-linear infrared spectroscopy. The research explored vibrational dephasing and transition frequency fluctuations in solutions, specifically focusing on the –N=C=N– anti-symmetric stretching mode of di-p-tolylcarbodiimide. This study contributes to our understanding of solvation dynamics and frequency fluctuations in hydrogen-bonding solvents (Maekawa, Ohta, & Tominaga, 2005).

Synthesis of Cyclic Analogues in Peptides

Di-p-tolylcarbodiimide has been employed in the synthesis of cyclic analogues of peptides, particularly in relation to the hypoglycaemic peptide fragment derived from human growth hormone. This research highlights the utility of di-p-tolylcarbodiimide in facilitating on-resin side-chain to side-chain cyclization of linear peptides containing reverse β-turn motifs (Cavallaro, Thompson, & Hearn, 2001).

Reactivity Descriptors of Carbodiimides

A comprehensive study on carbodiimides, including di-p-tolylcarbodiimide, was conducted to understand their chemical reactivity and nucleophilic and electrophilic attack sites. The research employed Density Functional Theory to calculate and analyze global and local reactivity descriptors, such as chemical hardness, ionization potential, and Fukui functions. This study is significant for understanding the reactivity and potential applications of di-p-tolylcarbodiimide in various chemical processes (Ramirez-Balderrama, Orrantia-Borunda, & Flores-Holguín, 2017).

Amidation and Esterification in Aqueous Media

Di-p-tolylcarbodiimide has been utilized in the synthesis of amide and ester bonds in water, offering a new approach for amidation and esterification of carboxylic acids. This method is notable for its high yields, functional group tolerance, and environmental friendliness, representing an important advancement in organic chemistry in water (Fattahi, Ayubi, & Ramazani, 2018).

Metathesis Catalyzed by Vanadium Complexes

Research has explored the use of di-p-tolylcarbodiimide in the metathesis of symmetrical carbodiimides, catalyzed by vanadium oxo and imido complexes. This study contributes to the understanding of the catalytic processes involving carbodiimides and the efficiency of different catalysts in achieving carbodiimide metathesis (Birdwhistell, Lanza, & Pasos, 1999).

Proton Translocation in Multidrug Transporter AcrB

Di-p-tolylcarbodiimide has been implicated in studies of the proton translocation pathway of the AcrB efflux system in Escherichia coli. This research provides insights into the role of specific amino acid residues in AcrB function and the interaction of these residues with carbodiimides, contributing significantly to our understanding of drug and proton transport pathways in bacterial resistance (Seeger, von Ballmoos, Verrey, & Pos, 2009).

Application in Biotechnology

Di-p-tolylcarbodiimide has been applied in biotechnological contexts, particularly in relation to DNA analysis and cancer therapeutics. Its binding properties with DNA structures have enabled unique analytical techniques and the development of potential anticancer agents (Takenaka, 2020).

Safety And Hazards

Di-p-tolylcarbodiimide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .

Relevant Papers

  • "Synthesis and separation of diastereomers of deoxynucleoside 5’-O- (1-thio)triphosphates" .
  • "Catalytic insertion of E–H bonds (E = C, N, P, S) into heterocumulenes by amido–actinide complexes" .
  • "Reductive Coupling of Carbodiimide by Samarium (II) Diiodide and its Application to Synthesis of Networked Polymers" .

properties

InChI

InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSWPVRACYJBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222923
Record name Di-p-tolylcarbodiimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-tolylcarbodiimide

CAS RN

726-42-1
Record name N,N′-Methanetetraylbis[4-methylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=726-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Di-p-tolylcarbodiimide
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Record name Bis(p-tolyl)carbodiimide
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Record name Di-p-tolylcarbodiimide
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Record name Di-p-tolylcarbodiimide
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Record name 1,3-DI-P-TOLYLCARBODIIMIDE
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Synthesis routes and methods

Procedure details

p-Tolylisocyanate (150 parts) was stirred under a nitrogen atmosphere at 115° C with 2,2,2-diazabicyclo-octane equivalent to the acidity of the isocyanate (0.14 parts) and 1-phenyl-3-methyl-phospholene-1-oxide (0.75 parts of a 0.1% solution in perchloroethylene) an amount of 5 ppm on the isocyanate. After 8 hours, examination by infra-red showed all isocyanate groups to have disappeared. The red-brown single phase liquid was distilled in vacuo to give 96.2 parts (77% of theory) of di-p-tolylcarbodiimide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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